3-Amino-2-fluorobenzotrifluoride

Physicochemical Properties Purification Process Chemistry

3-Amino-2-fluorobenzotrifluoride (also known as 2-Fluoro-3-(trifluoromethyl)aniline) is a halogenated aromatic amine, identified by the molecular formula C7H5F4N and a molecular weight of 179.11 g/mol. It is a key building block in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H5F4N
Molecular Weight 179.11 g/mol
CAS No. 123973-25-1
Cat. No. B047735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-fluorobenzotrifluoride
CAS123973-25-1
Synonyms2-Fluoro-3-(trifluoromethyl)-benzenamine;  [2-Fluoro-3-(trifluoromethyl)phenyl]amine
Molecular FormulaC7H5F4N
Molecular Weight179.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)F)C(F)(F)F
InChIInChI=1S/C7H5F4N/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H,12H2
InChIKeyYKPDYPPZLUZONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-fluorobenzotrifluoride (CAS 123973-25-1): Baseline Properties for Sourcing and Evaluation


3-Amino-2-fluorobenzotrifluoride (also known as 2-Fluoro-3-(trifluoromethyl)aniline) is a halogenated aromatic amine, identified by the molecular formula C7H5F4N and a molecular weight of 179.11 g/mol [1]. It is a key building block in the synthesis of pharmaceuticals and agrochemicals . The compound is characterized by a specific substitution pattern: an amino group at position 3, a fluorine atom at position 2, and a trifluoromethyl group at position 1 on the benzene ring [2]. This unique arrangement imparts distinct physicochemical properties that differentiate it from other regioisomers and analogs, as detailed in the following sections.

Why Generic Substitution Fails: The Critical Role of Regioisomerism and Fluorination in 3-Amino-2-fluorobenzotrifluoride


In the family of fluoro(trifluoromethyl)anilines, substitution is not straightforward. The precise positioning of the amino, fluorine, and trifluoromethyl groups on the aromatic ring dictates the molecule's electronic distribution, reactivity, and steric profile, leading to significant differences in both physical properties and biological activity [1]. For instance, a simple shift in the position of the trifluoromethyl group from the 3- to the 4-position (as in 2-Fluoro-4-(trifluoromethyl)aniline) results in a markedly different boiling point and lipophilicity . Similarly, the absence of the 2-fluoro substituent in 3-Aminobenzotrifluoride yields a molecule with lower density and different intermolecular interactions, which can drastically alter its behavior in downstream syntheses . Therefore, substituting 3-Amino-2-fluorobenzotrifluoride with a seemingly close analog is likely to compromise reaction yields, alter purification protocols, and ultimately derail a research or production campaign. The following quantitative evidence underscores these critical points of differentiation.

Quantitative Differentiation Evidence for 3-Amino-2-fluorobenzotrifluoride Against Key Comparators


Physicochemical Differentiation: Boiling Point and Vapor Pressure Comparison with 3-Aminobenzotrifluoride

The presence of an additional fluorine atom in 3-Amino-2-fluorobenzotrifluoride (C7H5F4N, MW 179.11) compared to the non-fluorinated analog 3-Aminobenzotrifluoride (C7H6F3N, MW 161.13) leads to a measurable shift in key physical properties that impact handling and purification [1]. The target compound exhibits a slightly lower boiling point (185.3±40.0 °C) compared to the analog (187-193 °C) under atmospheric pressure, and a higher density (1.39 g/mL) versus 1.29 g/mL . This difference in volatility and density is critical for designing distillation and separation processes in multi-step syntheses.

Physicochemical Properties Purification Process Chemistry

Lipophilicity and Pharmacokinetic Potential: LogP Comparison with Regioisomer 2-Fluoro-4-(trifluoromethyl)aniline

The regioisomeric position of the trifluoromethyl group significantly alters lipophilicity, a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The target compound, with a -CF3 group ortho to the fluorine, has a reported LogP of 2.75 . Its regioisomer, 2-Fluoro-4-(trifluoromethyl)aniline (CAS 69409-98-9), where the -CF3 is para to the fluorine, has a predicted LogP of 2.43 [1]. This difference of 0.32 log units represents a more than 2-fold difference in partition coefficient, which can profoundly impact membrane permeability and protein binding in a biological context [2].

Lipophilicity Drug Discovery ADME Medicinal Chemistry

Synthetic Utility in Kinase Inhibitor Design: Validated Building Block Status

3-Amino-2-fluorobenzotrifluoride is explicitly cited in primary literature as a critical building block for the synthesis of specific pharmacologically active scaffolds, whereas its close analogs are not. It is a key reagent in the preparation of 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives and N-[3-(Phenylcarbamoyl)aryl]pyrimidine-5-carboxamides, which are established anticancer and lymphocyte-specific kinase (Lck) inhibitors, respectively [1][2]. This contrasts with regioisomers like 2-Fluoro-5-(trifluoromethyl)aniline, which are primarily reported for general organic synthesis [3].

Kinase Inhibitor Cancer Research Medicinal Chemistry Building Block

Process Chemistry and Scalability: Industrial Preparation Methods

A dedicated, scalable synthetic route has been patented for 3-Amino-2-fluorobenzotrifluoride, highlighting its industrial relevance and addressing the challenges of its efficient production [1]. The patent (CN115073299B) describes a method with improved operability and eliminates the amplification effect, making it suitable for large-scale manufacturing [2]. In contrast, the synthesis of regioisomers often relies on more general methods that may not be optimized for high yield and purity at scale, or present specific challenges due to their substitution pattern [3].

Process Chemistry Scalability Patent Synthesis

Flash Point and Safe Handling: Comparative Safety Data for Laboratory and Plant Operations

The flash point is a critical safety parameter for handling, storage, and transport. 3-Amino-2-fluorobenzotrifluoride has a reported flash point of 82.2±0.0 °C [1]. This is slightly lower than the flash point of its non-fluorinated analog, 3-Aminobenzotrifluoride, which is reported at 85 °C . While both are combustible liquids, the 2.8 °C lower flash point of the target compound necessitates more stringent temperature control during storage and processing to mitigate fire risk.

Safety Data Handling Process Safety Procurement

Recommended Application Scenarios for 3-Amino-2-fluorobenzotrifluoride Based on Comparative Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant and Intracellular Kinase Inhibitors

The compound's higher lipophilicity (LogP 2.75), compared to the 2-Fluoro-4-(trifluoromethyl)aniline regioisomer, makes it a superior starting material for medicinal chemists developing drug candidates requiring enhanced membrane permeability, such as kinase inhibitors targeting intracellular or CNS-resident proteins . Its validated use in building known anticancer quinazoline and Lck-inhibiting pyrimidine scaffolds provides a direct link to high-value therapeutic targets [1]. Procurement of this specific regioisomer is therefore essential for programs aiming to build upon established SAR from these inhibitor classes, avoiding the risk of introducing unknown liabilities associated with alternative building blocks.

Process Chemistry R&D and Scale-Up: Reliable Sourcing for Kilo-Lab and Pilot Plant Campaigns

The existence of a patented, scalable synthetic route for this compound provides a clear advantage for process chemists and procurement managers planning larger-scale campaigns . The process described in CN115073299B is specifically designed to eliminate the amplification effect, a common hurdle in transferring benchtop procedures to pilot plant scale [1]. This level of process maturity is a strong indicator of supply chain reliability and cost predictability. Furthermore, the specific safety data (e.g., flash point of 82.2 °C) allows for accurate process hazard analysis and the implementation of appropriate engineering controls from the outset of a scale-up project [2].

Agrochemical Intermediate Research: Leveraging Unique Physicochemical Properties for Crop Protection

The distinctive combination of a 2-fluoro and 3-trifluoromethyl substitution pattern on an aniline core is a known motif in the design of fluorinated agrochemicals . The quantifiable differences in boiling point and density compared to 3-Aminobenzotrifluoride can be exploited in the development of novel insecticides or herbicides with improved physicochemical profiles [1]. Researchers seeking to generate new IP in the crop protection space can use this building block to access chemical space that is distinct from that reachable with more common, non-fluorinated or differently substituted aniline intermediates. Its specific LogP of 2.75 may contribute to desirable properties like foliar uptake and translocation [2].

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